molecular formula C16H15N3O B2712517 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 891767-38-7

2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2712517
CAS No.: 891767-38-7
M. Wt: 265.316
InChI Key: YRJPHDJGAUBDDC-UHFFFAOYSA-N
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Description

2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde primarily targets specific enzymes and receptors within the cell. This compound is known to interact with kinases, which are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By targeting these kinases, this compound can modulate signaling pathways that are essential for cellular function .

Mode of Action

The mode of action of this compound involves binding to the active site of its target kinases. This binding inhibits the kinase activity, preventing the phosphorylation of downstream substrates. As a result, the signaling pathways that rely on these kinases are disrupted. This inhibition can lead to a reduction in cell proliferation and induction of apoptosis in cancer cells, making this compound a potential therapeutic agent .

Biochemical Pathways

This compound affects several biochemical pathways, particularly those involved in cell cycle regulation and apoptosis. By inhibiting key kinases, this compound can interfere with the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth. Additionally, it can impact the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation. These disruptions in signaling pathways can result in the suppression of tumor growth and enhanced cell death .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is absorbed through the gastrointestinal tract and distributed throughout the body, reaching various tissues. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is eventually excreted via the kidneys. The bioavailability of this compound is influenced by its solubility and stability in the biological environment .

Result of Action

The molecular and cellular effects of this compound include the inhibition of cell proliferation and induction of apoptosis. By targeting and inhibiting specific kinases, this compound disrupts critical signaling pathways, leading to cell cycle arrest and programmed cell death. These effects are particularly significant in cancer cells, where uncontrolled proliferation is a hallmark. Thus, this compound shows promise as an anti-cancer agent .

Action Environment

The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the stability of this compound may be affected by the acidic or basic conditions within different tissues. Additionally, interactions with other drugs or biomolecules can alter its efficacy and potency. Understanding these environmental influences is crucial for optimizing the therapeutic use of this compound .

: Functionalization of imidazo[1,2-a]pyridines via radical reactions : Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues : Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore : 2-(2,4,5-TRIMETHYLPHENYL)IMIDAZO[1,2-A]PYRIMIDINE : 2-(2,4,5-TRIMETHYLPHENYL)IMIDAZO[1,2-A]PYRIMIDINE : Frontiers | Imidazo [1,2-a] Pyrimidine Derivatives as Effective

Preparation Methods

The synthesis of 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves several synthetic routes. One common method includes multicomponent reactions, condensation reactions, and intramolecular cyclizations . These reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .

Properties

IUPAC Name

2-(2,4,5-trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-10-7-12(3)13(8-11(10)2)15-14(9-20)19-6-4-5-17-16(19)18-15/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJPHDJGAUBDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=C(N3C=CC=NC3=N2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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